molecular formula C22H26N6O2 B2481544 1-benzyl-7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013969-95-3

1-benzyl-7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2481544
CAS No.: 1013969-95-3
M. Wt: 406.49
InChI Key: IZNINABVJSAVRM-UHFFFAOYSA-N
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Description

1-benzyl-7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.49. The purity is usually 95%.
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Scientific Research Applications

Chemical Interactions and Structural Analysis

  • Isomeric Pyrazolo[3,4-d]pyrimidine-based Molecules : Research into isomeric compounds similar to the specified molecule has shown interesting results regarding molecular dimerization and interactions. For example, studies on 5-benzyl-1,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione highlighted the lack of dimerization in certain isomeric forms due to interchanged substitutions, suggesting a complex interplay between molecular structure and chemical behavior. This work could inform how modifications to the purine core affect molecular interactions and properties (Avasthi et al., 2002).

Catalytic Applications and Synthetic Chemistry

  • Green Chemistry and Catalysis : The compound 1,3-dimethyl-7H-purine-2,6-dione (theophylline), structurally related to the specified molecule, has been used as a catalyst in green chemistry applications, specifically in the solvent-free synthesis of novel compounds. This highlights the potential of purine derivatives as eco-friendly catalysts in organic synthesis, offering a sustainable approach to chemical reactions (Yazdani-Elah-Abadi et al., 2017).

Properties

IUPAC Name

1-benzyl-7-butyl-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-5-6-12-26-18-19(23-21(26)28-16(3)13-15(2)24-28)25(4)22(30)27(20(18)29)14-17-10-8-7-9-11-17/h7-11,13H,5-6,12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNINABVJSAVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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